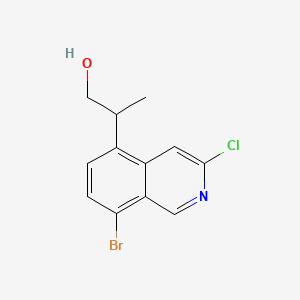
2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-1-ol is an organic compound with a complex structure, featuring both bromine and chlorine atoms attached to an isoquinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-1-ol typically involves multiple steps. One common method starts with the preparation of 8-bromo-3-chloroisoquinolin-5-yl trifluoromethanesulfonate. This intermediate is then reacted with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol in the presence of potassium carbonate and a palladium catalyst (Pd(dPPf)Cl2) in a mixture of 1,4-dioxane and water at 60°C for 2 hours . The resulting solution is then extracted and purified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.
科学研究应用
2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms due to its potential interactions with biological molecules.
作用机制
The mechanism of action of 2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. Further research is needed to elucidate the exact mechanisms involved.
相似化合物的比较
Similar Compounds
8-Bromo-3-chloro-β-methyl-5-isoquinolineethanol: This compound has a similar structure but with a methyl group instead of a propanol group.
2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol: This compound features a thiazole ring instead of an isoquinoline ring.
Uniqueness
2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-1-ol is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications.
属性
分子式 |
C12H11BrClNO |
|---|---|
分子量 |
300.58 g/mol |
IUPAC 名称 |
2-(8-bromo-3-chloroisoquinolin-5-yl)propan-1-ol |
InChI |
InChI=1S/C12H11BrClNO/c1-7(6-16)8-2-3-11(13)10-5-15-12(14)4-9(8)10/h2-5,7,16H,6H2,1H3 |
InChI 键 |
LHVZVOWFTYUJQQ-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)C1=C2C=C(N=CC2=C(C=C1)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















